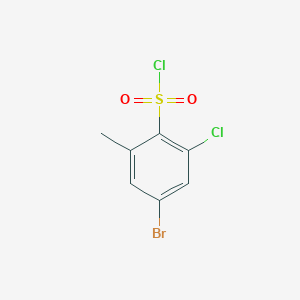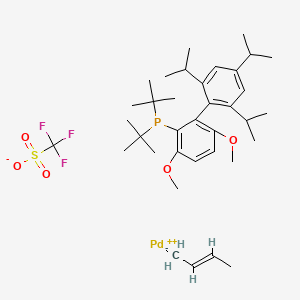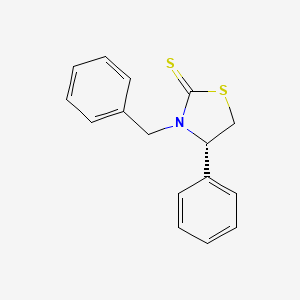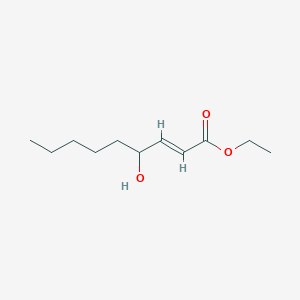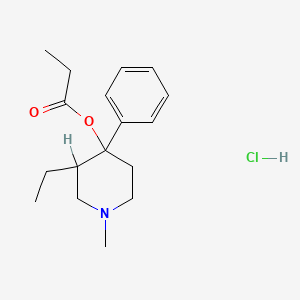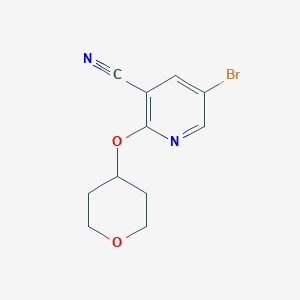
5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinonitrile is a chemical compound with the molecular formula C11H11BrN2O2 and a molecular weight of 283.12 g/mol It is characterized by the presence of a bromine atom, a tetrahydro-2H-pyran-4-yloxy group, and a nicotinonitrile moiety
Preparation Methods
The synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinonitrile typically involves the reaction of 5-bromo-2-hydroxynicotinonitrile with tetrahydro-2H-pyran-4-yl chloride under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the nicotinonitrile moiety play crucial roles in its reactivity and biological activity . The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinonitrile can be compared with similar compounds such as:
5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine: This compound has a similar structure but with a pyridine ring instead of a nicotinonitrile moiety.
5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile: This compound has a benzonitrile moiety instead of a nicotinonitrile moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11BrN2O2 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
5-bromo-2-(oxan-4-yloxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H11BrN2O2/c12-9-5-8(6-13)11(14-7-9)16-10-1-3-15-4-2-10/h5,7,10H,1-4H2 |
InChI Key |
WMXLUAZWDXSRSH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


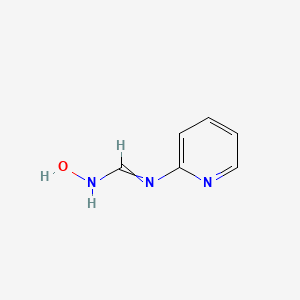
![4-fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile](/img/structure/B13904387.png)
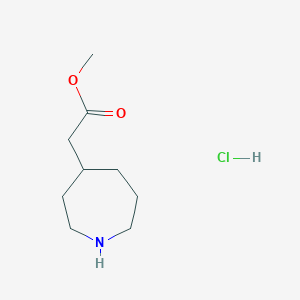
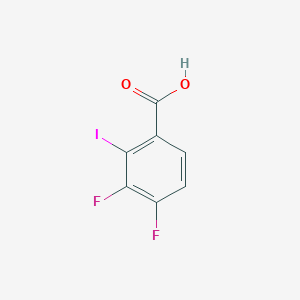
![Ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate](/img/structure/B13904398.png)
![5-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-2-[(1R)-1-[4-(3-methoxyazetidin-1-yl)cyclohexyl]ethyl]-3-methyl-7,8-dihydro-6H-thieno[3,2-c]azepin-4-one](/img/structure/B13904401.png)
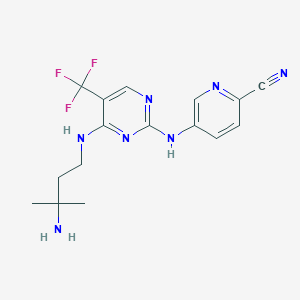
![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B13904413.png)
![[4-[(2S)-4-tert-butoxycarbonyl-2-methyl-piperazin-1-yl]phenyl]boronic acid](/img/structure/B13904429.png)
